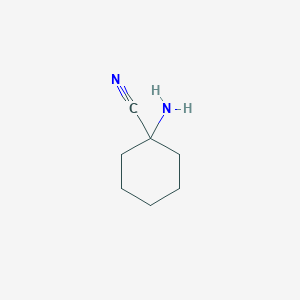

1-Aminocyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-aminocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7(9)4-2-1-3-5-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMMCZRNZCKXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044488 | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-10-6 | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5496-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356LN33RP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclohexanecarbonitrile, a versatile bifunctional organic compound. It is a derivative of cyclohexane containing both an amino and a nitrile functional group attached to the same carbon atom. This unique structure makes it a valuable intermediate in the synthesis of various chemical entities, particularly in the realm of medicinal chemistry and drug development.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5496-10-6 | [2][3] |

| Molecular Formula | C₇H₁₂N₂ | [2][3] |

| Molecular Weight | 124.18 g/mol | [2][3] |

| Physical Form | Solid or Semi-Solid or Liquid or Lump | [4] |

| Boiling Point | 236.16 °C (estimated) | [5][6] |

| Flash Point | 96.60 °C (206.00 °F) TCC (estimated) | [5][6] |

| Vapor Pressure | 0.048000 mmHg @ 25.00 °C (estimated) | [5][6] |

| logP (o/w) | 0.537 (estimated) | [5][6] |

| Water Solubility | 39,950 mg/L @ 25 °C (estimated) | [5][6] |

| Topological Polar Surface Area | 49.8 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectral data for this compound is available and has been recorded using the film technique on a Bruker IFS 85 instrument.[2] This spectrum is characterized by absorption bands corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H stretching of the cyclohexane ring.

Comprehensive analytical data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers.[7]

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing α-aminonitriles like this compound is the Strecker synthesis .[8][9][10] This reaction is a three-component condensation of a ketone (cyclohexanone), ammonia, and a cyanide source.[11]

General Experimental Protocol: Strecker Synthesis

The Strecker reaction is a robust method for preparing α-amino acids and their nitrile precursors.[8][9][11] The synthesis involves the formation of an imine from a ketone or aldehyde, which is then attacked by a cyanide nucleophile.[10][12]

Materials:

-

Cyclohexanone

-

Ammonia (or an ammonium salt like NH₄Cl)

-

Cyanide source (e.g., KCN, NaCN, or TMSCN)

-

Solvent (e.g., water, methanol)

-

Acid for workup (if necessary)

Procedure:

-

The ketone (cyclohexanone) is reacted with ammonia to form a cyclohexylimine intermediate.[10][11] The carbonyl oxygen is first protonated, followed by nucleophilic attack by ammonia. Subsequent dehydration yields the iminium ion.[11]

-

A cyanide ion, typically from a salt like KCN or NaCN, then performs a nucleophilic attack on the iminium carbon.[11]

-

This addition results in the formation of the α-aminonitrile product, this compound.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[9]

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether), washed, and dried. The final product can be purified by methods like flash chromatography or distillation.[8]

Caption: Workflow of the Strecker Synthesis for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.

-

Reduction: The nitrile group can be reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, yielding a 1,2-diamine.[1][8]

-

Oxidation: The amino group is susceptible to oxidation, potentially forming oximes or other nitrogen-containing functionalities.[1]

-

Substitution: The primary amino group can act as a nucleophile in reactions with alkyl halides or acyl chlorides to produce N-substituted derivatives.[1]

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.[8]

Its primary application lies as a chemical intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry for the development of new therapeutic agents.[1][5]

Caption: Key Chemical Transformations of this compound.

Safety and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Reference |

| GHS Pictograms | Danger | [2][4] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][4] |

| H302: Harmful if swallowed. | [2] | |

| H312: Harmful in contact with skin. | [2] | |

| H332: Harmful if inhaled. | [2] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [4] | |

| Toxicity Data | Oral-rat LDLo: 200 mg/kg | [5] |

| Skin-rabbit LDLo: 200 mg/kg | [5] |

Handling Recommendations: This compound should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13] Store in a dark, cool place under an inert atmosphere.[4]

Conclusion

This compound (CAS 5496-10-6) is a key chemical intermediate with significant potential in organic synthesis. Its preparation via the Strecker synthesis is a classic and efficient method. The presence of both amino and nitrile groups allows for a wide range of chemical transformations, making it a valuable precursor for α-amino acids, diamines, and other nitrogen-containing heterocyclic compounds of interest to the pharmaceutical and chemical industries. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

- 1. Buy this compound | 5496-10-6 [smolecule.com]

- 2. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 5496-10-6 [sigmaaldrich.com]

- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]

- 6. 1-aminocyclohexane carbonitrile [flavscents.com]

- 7. 5496-10-6 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. Strecker Synthesis [organic-chemistry.org]

- 13. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile

This guide provides essential technical information regarding 1-aminocyclohexanecarbonitrile, a bifunctional organic compound featuring both an amino and a nitrile group attached to a cyclohexane ring. Its unique structure makes it a valuable intermediate in the synthesis of various chemical entities, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂[1][2][3] |

| Molecular Weight | 124.18 g/mol [1][2] |

| IUPAC Name | 1-aminocyclohexane-1-carbonitrile[1] |

| CAS Number | 5496-10-6[2] |

| Synonyms | 1-amino-1-cyanocyclohexane, 1-Cyanocyclohexylamine[1][3] |

Synthesis Methodology

One common method for the synthesis of this compound involves the Strecker synthesis. This protocol utilizes cyclohexanone, a cyanide source (like potassium cyanide), and an ammonia source (like ammonium chloride) as the primary reactants.

Experimental Protocol Outline: Strecker Synthesis

-

Reaction Setup: Cyclohexanone is reacted with an alkali metal cyanide (e.g., KCN) and an ammonium salt (e.g., NH₄Cl) in a suitable solvent, typically an aqueous or alcoholic medium.

-

Intermediate Formation: In the initial step, the cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate.

-

Nucleophilic Addition: The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile product, this compound.

-

Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The final product is then purified using standard laboratory techniques such as distillation or crystallization to yield the pure compound.

While specific reaction conditions such as temperature, pressure, and reaction time can be optimized, this pathway represents a fundamental approach to its synthesis.[4]

References

An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile

This technical guide provides a comprehensive overview of 1-aminocyclohexanecarbonitrile, a versatile bifunctional molecule with applications in organic synthesis and as a building block for pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

IUPAC Name: 1-aminocyclohexane-1-carbonitrile[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commerce. These include:

-

1-amino-1-cyanocyclohexane[1]

-

1-amino-cyclohexanecarbonitrile[3]

-

This compound[2]

-

1-cyanocyclohexyl amine[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [1][4] |

| Molecular Weight | 124.18 g/mol | [1][4] |

| CAS Number | 5496-10-6 | [1][2] |

| Boiling Point | 236.2 °C at 760 mmHg | [5] |

| Flash Point | 96.6 °C | [5] |

| Vapor Pressure | 0.048 mmHg at 25 °C (estimated) | [3] |

| logP (o/w) | 0.537 (estimated) | [3] |

| Water Solubility | 39,950 mg/L at 25 °C (estimated) | [3] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Strecker amino acid synthesis, a well-established method for producing α-aminonitriles. The general approach involves the reaction of a ketone (in this case, cyclohexanone) with an amine and a cyanide source.

Synthesis from Cyclohexanone Cyanohydrin

A common laboratory-scale synthesis involves the amination of cyclohexanone cyanohydrin.

Reaction: Cyclohexanone cyanohydrin + Ammonia → this compound + Water

Detailed Protocol: While a specific, detailed, step-by-step protocol from a peer-reviewed journal is not readily available in the initial search, a general procedure can be outlined based on analogous syntheses. A related synthesis of 1-aminoisobutyronitrile is mentioned, which is prepared by substituting cyclohexanone cyanohydrin with acetone cyanohydrin[6]. The synthesis of 1,1'-Azo-bis-1-cyclohexanenitrile also starts from a related precursor, highlighting the reactivity of the cyanohydrin group[7].

A plausible experimental procedure would involve the following steps:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with cyclohexanone cyanohydrin and a suitable solvent, such as ethanol.

-

Amination: The vessel is cooled in an ice bath, and a solution of ammonia in ethanol is added dropwise with stirring. The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled, and any excess ammonia is carefully evaporated. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

Chemical Reactivity and Applications

This compound possesses two reactive functional groups: an amino group (-NH₂) and a nitrile group (-C≡N). This dual functionality makes it a valuable intermediate in organic synthesis.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclohexanecarboxylic acid, a non-proteinogenic amino acid.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases.

-

Pharmaceutical Intermediate: The unique structural motif of this compound makes it a useful building block in the synthesis of more complex pharmaceutical agents[8].

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic pathway for this compound from cyclohexanone.

Caption: Synthetic route to this compound.

References

- 1. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Buy this compound | 5496-10-6 [smolecule.com]

Spectral Data of 1-Aminocyclohexanecarbonitrile: A Technical Guide

Introduction

1-Aminocyclohexanecarbonitrile is a bifunctional organic compound incorporating both an amino and a nitrile group attached to a cyclohexane ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such spectra. This information is crucial for researchers and scientists involved in the synthesis, identification, and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| Data not explicitly found in search results | C1 (quaternary carbon bonded to -NH₂ and -CN) |

| Data not explicitly found in search results | C2, C6 (CH₂) |

| Data not explicitly found in search results | C3, C5 (CH₂) |

| Data not explicitly found in search results | C4 (CH₂) |

| Data not explicitly found in search results | -CN (nitrile carbon) |

Note: A reference to the ¹³C NMR spectrum of this compound can be found in the publication: K. Bailey, D. Legault Org. Magn. Resonance 15, 68(1981)[1]. Access to this specific journal article would be required to obtain the precise chemical shift values.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Proton Assignment |

| ~1.71 | multiplet | 10H | Cyclohexane ring protons (CH₂) |

| Not specified in predicted data | singlet (broad) | 2H | Amino group protons (-NH₂) |

Note: The predicted ¹H NMR spectrum for a similar compound, cyclohexylamine, in D₂O shows a multiplet around 1.71 ppm for the cyclohexane protons. The amino protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and that does not have signals that would overlap with the analyte signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent, or use the residual solvent peak for calibration.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitrile functional groups, as well as for the C-H bonds of the cyclohexane ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3250 | N-H (amine) | Stretching (often two bands for a primary amine) |

| 2250-2210 | C≡N (nitrile) | Stretching |

| 2950-2850 | C-H (alkane) | Stretching |

| 1650-1580 | N-H (amine) | Bending |

Note: The IR spectrum of this compound has been recorded as a film on a Bruker IFS 85 instrument[1].

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry.

-

The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

| m/z (mass-to-charge ratio) | Ion |

| 124.100048391 | [M]⁺ (Molecular Ion, exact mass)[1] |

| Data not explicitly found in search results | Fragment ions |

Expected Fragmentation:

While a detailed experimental mass spectrum is not available, common fragmentation pathways for similar compounds would involve:

-

Loss of the amino group (-NH₂): [M - 16]⁺

-

Loss of the nitrile group (-CN): [M - 26]⁺

-

Cleavage of the cyclohexane ring: This can lead to a variety of smaller fragment ions.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI), a common technique for volatile organic compounds.

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For a solid with sufficient vapor pressure, a direct insertion probe can be used. The sample is heated in the vacuum of the instrument to promote vaporization.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

-

Fragmentation:

-

The high energy of the ionization process causes the molecular ions to be in an excited state, leading to fragmentation into smaller, positively charged ions and neutral radicals or molecules.

-

-

Mass Analysis:

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Aminocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 1-aminocyclohexanecarbonitrile. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring high-quality spectra, and visual diagrams to illustrate the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar small molecules.

Predicted NMR Data for this compound

Due to the absence of a publicly available, experimentally verified high-resolution NMR dataset for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on typical values for substituted cyclohexanes, taking into account the electronic effects of the amino and nitrile functional groups. The numbering convention used for peak assignments is illustrated in the molecular structure diagram in Section 4.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct multiplets corresponding to the axial and equatorial protons of the cyclohexane ring, and a broad singlet for the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constants (J) [Hz] | Number of Protons |

| H-2ax, H-6ax | 1.60 - 1.75 | m | - | 2 |

| H-2eq, H-6eq | 1.85 - 2.00 | m | - | 2 |

| H-3ax, H-5ax | 1.45 - 1.60 | m | - | 2 |

| H-3eq, H-5eq | 1.70 - 1.85 | m | - | 2 |

| H-4ax | 1.30 - 1.45 | m | - | 1 |

| H-4eq | 1.55 - 1.70 | m | - | 1 |

| -NH₂ | 1.5 - 2.5 | br s | - | 2 |

Note: The chemical shift of the amine protons is highly dependent on solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals: one for the quaternary carbon, one for the nitrile carbon, and three for the chemically non-equivalent methylene carbons of the cyclohexane ring.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 | 50 - 55 |

| C-2, C-6 | 30 - 35 |

| C-3, C-5 | 23 - 28 |

| C-4 | 24 - 29 |

| -C≡N | 120 - 125 |

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous sample preparation and appropriate instrument parameter selection. The following are generalized protocols that can be adapted for this compound.[1][2][3][4]

Sample Preparation

-

Sample Weighing : For ¹H NMR, dissolve 5-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][2]

-

Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on solubility. The choice of solvent will affect the chemical shifts, particularly of the amine protons.

-

Sample Transfer : It is advisable to first dissolve the sample in a small vial before transferring the solution into a 5 mm NMR tube using a Pasteur pipette.[1] If any particulate matter is present, the solution should be filtered, for instance, through a small cotton plug in the pipette.[4]

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (for organic solvents).[1] Alternatively, the residual solvent peak can be used for calibration.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program : A standard 30-degree or 45-degree pulse sequence (e.g., zg30).[5]

-

Spectral Width (SW) : 12-16 ppm.

-

Number of Scans (NS) : 8-16 scans, increasing for more dilute samples.[6]

¹³C NMR Parameters:

-

Pulse Program : A proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30).[5][6]

-

Spectral Width (SW) : 200-240 ppm.

-

Acquisition Time (AQ) : 1-2 seconds.[6]

-

Relaxation Delay (D1) : 2 seconds.[6]

-

Number of Scans (NS) : 128-1024 scans, depending on the sample concentration, due to the low natural abundance of ¹³C.[6]

Data Processing

-

Fourier Transformation (FT) : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing : The chemical shift axis is calibrated using the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent signal.

-

Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.

Mandatory Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Conclusion

NMR spectroscopy is an unparalleled technique for the structural determination of organic molecules like this compound. By combining the predicted ¹H and ¹³C NMR data with the detailed experimental protocols provided in this guide, researchers can effectively acquire and interpret the necessary spectra for unambiguous structure confirmation and purity assessment. The presented workflow and molecular diagrams serve as a practical reference for planning and executing NMR-based analyses in a research and development setting.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Key Functional Groups of 1-Aminocyclohexanecarbonitrile

This technical guide provides a comprehensive overview of the core functional groups in this compound, a molecule of significant interest in organic synthesis and medicinal chemistry. This document details the structural and spectroscopic properties of its key functional groups, provides experimental protocols for its synthesis and characterization, and presents quantitative data in a clear, accessible format.

Core Structure and Key Functional Groups

This compound is a bifunctional organic compound built upon a cyclohexane ring. Its chemical formula is C₇H₁₂N₂. The molecule's reactivity and utility in chemical synthesis are primarily dictated by two key functional groups attached to the same carbon atom of the cyclohexane ring:

-

Amino Group (-NH₂): A primary amine group that imparts basic properties to the molecule and serves as a nucleophilic center. It is a key site for derivatization to form amides, sulfonamides, and other nitrogen-containing functionalities.

-

Nitrile Group (-C≡N): A cyano group that is electrophilic at the carbon atom and can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.

The presence of both a nucleophilic amine and an electrophilic nitrile on the same carbon atom, an α-aminonitrile, makes it a versatile building block in the synthesis of more complex molecules, including amino acids and heterocyclic compounds.

Quantitative Structural and Spectroscopic Data

The precise arrangement of atoms and their electronic environment dictates the chemical behavior of this compound. The following tables summarize key quantitative data related to its structure and spectroscopic signatures.

Table 1: Calculated Bond Lengths and Angles

| Bond/Angle | Value |

| C-C (cyclohexane) | ~1.54 Å |

| C-C≡N | ~1.47 Å |

| C≡N | ~1.15 Å |

| C-NH₂ | ~1.47 Å |

| N-H | ~1.01 Å |

| ∠ C-C-C (cyclohexane) | ~111.5° |

| ∠ C-C-NH₂ | ~109.5° |

| ∠ C-C-C≡N | ~109.5° |

| ∠ H-N-H | ~107° |

| ∠ C-C≡N | ~178° |

Note: These are approximate values based on computational models and may vary slightly based on the experimental method used for determination.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350 - 3250 | Medium | N-H stretch (asymmetric) | Amino |

| 3300 - 3200 | Medium | N-H stretch (symmetric) | Amino |

| 2930 - 2850 | Strong | C-H stretch (cyclohexane) | Alkane |

| 2240 - 2220 | Medium | C≡N stretch | Nitrile |

| 1620 - 1580 | Medium | N-H bend (scissoring) | Amino |

| 1450 | Medium | C-H bend (cyclohexane) | Alkane |

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~1.2 - 1.8 | Multiplet | Cyclohexane ring protons (-CH₂) |

| ¹H | ~2.0 (variable) | Broad Singlet | Amino protons (-NH₂) |

| ¹³C | ~23 - 35 | - | Cyclohexane ring carbons (-CH₂) |

| ¹³C | ~50 | - | Quaternary carbon (C-NH₂, C-C≡N) |

| ¹³C | ~120 | - | Nitrile carbon (-C≡N) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Strecker synthesis. This one-pot, three-component reaction involves the reaction of a ketone (cyclohexanone), a source of ammonia, and a cyanide source.

Materials:

-

Cyclohexanone

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ammonium Hydroxide (aqueous ammonia)

-

Methanol

-

Diethyl ether

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask and cool the solution in an ice bath.

-

To the cold solution, add a solution of sodium or potassium cyanide in water, followed by the addition of aqueous ammonia.

-

While vigorously stirring the mixture in the ice bath, add cyclohexanone dropwise.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to overnight.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Safety Precautions: This synthesis involves highly toxic cyanide salts. All manipulations must be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Acidic conditions should be avoided during workup to prevent the formation of highly toxic hydrogen cyanide gas.

Infrared (IR) Spectroscopy:

-

Obtain a small sample of the purified this compound.

-

If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, it can be analyzed as a KBr pellet or as a mull (e.g., Nujol).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the N-H stretch of the amino group, the C-H stretch of the cyclohexane ring, and the C≡N stretch of the nitrile group as detailed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable reference standard) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the spectra to confirm the presence of the cyclohexane ring protons and the characteristic chemical shifts of the carbons associated with the amino and nitrile functional groups as outlined in Table 3. The broad singlet for the amino protons in the ¹H NMR spectrum is a key indicator.

Visualization of Key Relationships

The following diagram illustrates the molecular structure of this compound, highlighting its key functional groups.

Caption: Molecular structure of this compound with key functional groups.

The diagram below outlines the experimental workflow for the synthesis of this compound via the Strecker reaction.

The Biological Significance of the α-Aminonitrile Group: A Technical Guide

The α-aminonitrile moiety, characterized by an amino group and a nitrile group attached to the same carbon atom, is a cornerstone of modern medicinal chemistry and drug development. This functional group is not merely a synthetic intermediate but a key pharmacophore that imparts significant biological activity to a wide range of molecules. Its importance is underscored by its presence in approved drugs and numerous clinical candidates. This technical guide provides an in-depth exploration of the biological significance of the α-aminonitrile group, detailing its role as an enzyme inhibitor, its applications in drug design, and its prevalence in biologically active compounds.

The α-Aminonitrile Group as a Covalent Reversible Inhibitor

A primary role of the N-acylated α-aminonitrile group in a biological context is to act as a "warhead" for the covalent reversible inhibition of serine and cysteine proteases.[1][2] The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This forms a transient, covalent thioimidate or O-acylisourea intermediate, respectively, which effectively blocks the catalytic activity of the enzyme.[1] This reversible covalent mechanism often leads to potent and sustained inhibition.[3]

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[5] Several highly successful antidiabetic drugs are α-aminonitrile-based DPP-4 inhibitors.[6]

Table 1: Quantitative Data for α-Aminonitrile-Based DPP-4 Inhibitors

| Compound | Target | IC50 / Ki | Reference Compound | IC50 of Reference |

| Vildagliptin | DPP-4 | IC50 = 2.3 nM | - | - |

| Saxagliptin | DPP-4 | Ki = 1.3 nM | - | - |

| Compound 53 | DPP-4 | IC50 = 4 nM | Sitagliptin | IC50 = 4.38 nM[7] |

| Compound 54 | DPP-4 | IC50 = 10 nM | Sitagliptin | IC50 = 4.38 nM[7] |

| Compound 2f | DPP-4 | IC50 = 1.266 nM | Sitagliptin | IC50 = 4.380 nM[7] |

| Compound 1 | DPP-4 | IC50 = 1.6 µM | - | - |

| Compound 2 | DPP-4 | IC50 = 0.3 µM | - | - |

| Compound 3 | DPP-4 | IC50 = 1.2 µM | - | - |

| Compound 4 | DPP-4 | IC50 = 4 µM | - | - |

Data compiled from multiple sources.[7][8][9]

Inhibition of Cathepsins

Cathepsins are a family of cysteine proteases involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer.[10] The α-aminonitrile scaffold has been successfully employed to develop potent and selective cathepsin inhibitors. Odanacatib, a cathepsin K inhibitor, was developed for the treatment of osteoporosis.[11]

Table 2: Quantitative Data for α-Aminonitrile-Based Cathepsin Inhibitors

| Compound | Target | Ki | Selectivity (Ki) |

| Odanacatib | Cathepsin K | 0.2 nM | >200-fold vs Cat B, L, S |

| Azadipeptide nitrile 27 | Cathepsin K | 0.29 nM | Cat L: 93 nM, Cat S: 517 nM, Cat B: 2484 nM[10] |

| Compound 28 | Cathepsin S | 1.2 nM | - |

| Compound 36 | Cathepsin S | 1.0 nM | - |

| Azadipeptide nitrile 1 | Cathepsin K | 0.024 nM | Cat L: ~pM, Cat B/S: ~nM[12] |

| Azadipeptide nitrile 2 | Cathepsin K | ~pM | Cat L: ~pM, Cat B/S: ~nM[12] |

| Azadipeptide nitrile 3 | Cathepsin K | ~pM | Cat L: ~pM, Cat B/S: ~nM[12] |

Data compiled from multiple sources.[10][12][13]

The α-Aminonitrile Group in Drug Design and Medicinal Chemistry

Beyond its role as a covalent inhibitor, the α-aminonitrile group possesses several physicochemical properties that make it an attractive pharmacophore in drug design. It can act as a bioisostere for other functional groups, such as carbonyls, and can participate in crucial hydrogen bonding and polar interactions within a protein's binding site.[6] The nitrile group's strong dipole moment can facilitate favorable interactions with the target protein.[6]

Broad Spectrum of Biological Activities

Compounds containing the α-aminonitrile moiety have demonstrated a wide array of biological activities beyond enzyme inhibition.

Anticancer Activity

Several studies have reported the synthesis and evaluation of α-aminonitrile derivatives as potential anticancer agents.[14][15] These compounds have shown promising in vitro activity against various cancer cell lines.

Table 3: Anticancer Activity of α-Aminonitrile-Containing Compounds

| Compound | Cell Line | IC50 (µM/L) | Reference Drug |

| Compound 4 | HepG2 | 17.69 | Doxorubicin |

| Compound 7 | HepG2 | 20.31 | Doxorubicin |

| Compound 15 | HepG2 | 25.4 | Doxorubicin |

| Compound 7 | MCF7 | 17.69 | Doxorubicin |

| Compound 14a | MCF7 | 27.09 | Doxorubicin |

Data from a study on novel 5-Amino[1][3][16]Triazole Derivatives.[14]

Antibacterial and Antifungal Activities

The α-aminonitrile scaffold is also found in compounds with antibacterial and antifungal properties.[4][17] Studies have shown that both the α-aminonitrile ligand itself and its metal complexes can exhibit significant antimicrobial activity.[4][17]

Table 4: Antibacterial Activity of an α-Aminonitrile Ligand and its Metal Complexes (Inhibition Zone in mm)

| Compound | Pseudomonas spp. | Escherichia coli | Proteus spp. | Staphylococcus aureus |

| Ligand (L) | 11 | 21 | 12 | 21 |

| Mn(II) Complex | 14 | 14 | 13 | 18 |

| Co(II) Complex | 15 | 15 | 14 | 19 |

| Ni(II) Complex | 13 | - | 12 | 17 |

| Cu(II) Complex | 16 | 16 | 15 | 20 |

| Zn(II) Complex | 12 | - | 11 | 16 |

Data from a study on new α-Aminonitrile complexes.[4]

Experimental Protocols

The synthesis and biological evaluation of α-aminonitrile-containing compounds are central to their development as therapeutic agents. The following sections provide detailed methodologies for key experiments.

Synthesis of α-Aminonitriles via the Strecker Reaction

The Strecker synthesis is a classic and highly versatile one-pot, three-component reaction for the preparation of α-aminonitriles.[18]

General Procedure:

-

To a round-bottomed flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 mmol).[2]

-

A catalyst, such as indium powder (10 mol%), can be added to facilitate the reaction.[16]

-

The reaction is typically stirred at room temperature in a suitable solvent (e.g., water, methanol).[16][19]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[2][16]

-

Upon completion, the product is isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing with brine and water.[16]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the α-aminonitrile product.[16]

DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically determined using a fluorescence-based assay.[20][21][22]

General Procedure:

-

Prepare solutions of the test compounds (inhibitors) in a suitable solvent (e.g., DMSO).[20]

-

In a 96-well microplate, mix the test compound solution with a solution of DPP-4 enzyme in an appropriate buffer (e.g., Tris-HCl, pH 8.0).[20]

-

Incubate the mixture at 37 °C for a defined period (e.g., 10 minutes).[20]

-

Initiate the enzymatic reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).[20][21]

-

Incubate the reaction mixture at 37 °C for a further period (e.g., 30 minutes).[20]

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex=360 nm / λem=460 nm) using a microplate reader.[20]

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the inhibitor to the control wells without the inhibitor. IC50 values are then determined from dose-response curves.[20]

Cathepsin Activity Assay

Similar to the DPP-4 assay, cathepsin activity is often measured using a fluorescence-based method with specific substrates and inhibitors.[23][24]

General Procedure:

-

Prepare cell lysates or purified enzyme solutions.[24]

-

In a 96-well plate, add the cell lysate or enzyme solution to a buffer (e.g., CL Buffer).[24]

-

Add a reducing agent such as DTT.[24]

-

Add the test inhibitor or a known inhibitor for control wells.

-

Initiate the reaction by adding a specific fluorogenic substrate for the cathepsin of interest (e.g., Ac-FR-AFC for Cathepsin L).[24]

-

Incubate the plate at 37 °C, protected from light, for 1-2 hours.[24]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λEx = 400 nm / λEm = 505 nm).[24]

-

Determine the relative enzyme activity by comparing the fluorescence values of the sample wells with control wells.[24]

Conclusion

The α-aminonitrile group is a privileged structural motif in medicinal chemistry, primarily due to its ability to act as a potent covalent reversible inhibitor of key enzymes like DPP-4 and cathepsins. Its favorable physicochemical properties also make it a valuable pharmacophore in the design of new therapeutic agents. The broad spectrum of biological activities, including anticancer and antimicrobial effects, further highlights the significance of this functional group. The well-established synthetic routes, particularly the Strecker reaction, and robust biological assays provide a solid foundation for the continued exploration and development of α-aminonitrile-containing compounds as novel drugs for a variety of diseases.

References

- 1. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. WO2016095879A1 - Preparation of a highly pure intermediate for the synthesis of odanacatib - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 21. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

1-Aminocyclohexanecarbonitrile: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexanecarbonitrile, a key α-aminonitrile, serves as a pivotal precursor in a multitude of organic transformations. Its unique structural combination of a primary amine and a nitrile group on a cyclohexane scaffold makes it a versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant applications in organic synthesis, with a focus on its role in multicomponent reactions for the construction of diverse heterocyclic scaffolds such as spirooxindoles. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The strategic importance of α-aminonitriles in organic synthesis is well-established, primarily due to their direct lineage to α-amino acids, the fundamental constituents of proteins.[1][2] this compound (CAS No: 5496-10-6) has emerged as a particularly valuable intermediate owing to the conformational rigidity imparted by the cyclohexane ring.[3] This feature is highly desirable in drug design for constraining the conformation of peptides and other bioactive molecules.[4][5] This document aims to be a thorough resource for chemists, providing essential data and methodologies related to this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in chemical reactions.[3][6][7][8][9]

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol [6] |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 236.16 °C at 760 mmHg (estimated)[7][9] |

| Melting Point | Not available |

| Solubility | Soluble in water (3.995e+004 mg/L at 25 °C, estimated)[7][9] |

| logP (o/w) | 0.537 (estimated)[7][9] |

| CAS Number | 5496-10-6[6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of this compound. Below is a summary of available spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[6]

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch (Amine) | 3500 - 3300 (m) | Primary amines typically show two bands in this region.[10] |

| C-H Stretch (Alkyl) | 2950 - 2850 (m or s) | Characteristic of the cyclohexane ring.[10] |

| C≡N Stretch (Nitrile) | 2260 - 2220 (m) | A sharp, medium intensity peak indicative of the nitrile group.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[6]

¹³C NMR Spectrum: Reference data for the ¹³C NMR spectrum of this compound has been reported by K. Bailey and D. Legault in Organic Magnetic Resonance, 15, 68(1981).[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Strecker synthesis.[2][11][12] This multicomponent reaction involves the one-pot condensation of a ketone (cyclohexanone), a source of ammonia, and a cyanide source.[13]

Strecker Synthesis: Reaction Pathway

The general mechanism of the Strecker synthesis for this compound is depicted below.

Caption: Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis

This protocol is a generalized procedure based on the principles of the Strecker reaction.[1][2]

Materials:

-

Cyclohexanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Methanol or Ethanol

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in an aqueous ammonia solution with cooling in an ice bath.

-

To this cooled solution, add cyclohexanone dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography. A recent optimized method reports yields exceeding 90% with high purity.[3]

This compound as a Precursor in Organic Synthesis

This compound is a valuable starting material for the synthesis of various important organic molecules.

Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

The α-aminonitrile can be readily hydrolyzed under acidic or basic conditions to afford the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.[1] This amino acid is a useful building block in peptide synthesis.[4][5]

Reaction Pathway:

Caption: Hydrolysis of this compound.

Experimental Protocol: Acid Hydrolysis

-

Reflux this compound with a strong acid, such as 6M hydrochloric acid, for several hours.[12]

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Synthesis of Spirooxindoles

This compound is a key component in multicomponent reactions for the synthesis of spirooxindoles, a class of compounds with significant biological activities.[14][15][16] These reactions often involve isatin and its derivatives.[15][17]

Reaction Workflow:

Caption: Multicomponent synthesis of spirooxindoles.

Experimental Protocol: Three-Component Synthesis of a Spirooxindole Derivative

This is a representative protocol based on similar reported multicomponent reactions.[15][17]

Materials:

-

Isatin

-

This compound

-

A suitable third component (e.g., malononitrile, a 1,3-dicarbonyl compound)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

A catalyst, if required (e.g., piperidine, acetic acid)

Procedure:

-

To a solution of isatin in the chosen solvent, add this compound and the third component.

-

Add the catalyst, if necessary.

-

Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (monitored by TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect it by filtration.

-

If the product does not precipitate, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Development

The rigid cyclohexane scaffold and the presence of reactive functional groups in this compound and its derivatives make them attractive for drug discovery and development. The derived 1-aminocyclohexanecarboxylic acid has been incorporated into peptides to reduce their flexibility and enhance their biological activity and stability.[4][5] Furthermore, the spirooxindole derivatives synthesized using this compound as a precursor have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis via the Strecker reaction and its ability to participate in various chemical transformations, particularly multicomponent reactions, provide access to a wide array of complex and biologically relevant molecules. This guide has summarized the key data and experimental protocols to underscore its importance and facilitate its use in the synthesis of novel compounds for research, drug development, and materials science.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Buy this compound | 5496-10-6 [smolecule.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]

- 8. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]

- 9. 1-aminocyclohexane carbonitrile [flavscents.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.uevora.pt [dspace.uevora.pt]

A Foundational Pillar of Organic Chemistry: The Historical Context of the Strecker Synthesis of Aminonitriles

For Immediate Release

A cornerstone of organic and prebiotic chemistry, the Strecker synthesis, first reported by Adolph Strecker in 1850, represents a pivotal moment in the artificial synthesis of amino acids, the fundamental building blocks of life. This in-depth technical guide explores the historical context of this seminal reaction, providing a detailed examination of its discovery, early experimental protocols, and the evolution of its methodology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this enduring and versatile reaction.

Discovery and Early Work

In 1850, German chemist Adolph Strecker, while investigating the reaction of acetaldehyde with ammonia and hydrogen cyanide, serendipitously synthesized α-alanine, one of the simplest proteinogenic amino acids.[1][2] His findings, published in the journal Annalen der Chemie und Pharmacie, detailed the first-ever laboratory synthesis of an amino acid from simple starting materials.[3] This groundbreaking work not only provided a novel method for creating amino acids but also lent significant support to the burgeoning field of organic synthesis and the theory of vitalism's decline.

The original Strecker synthesis is a one-pot, three-component reaction. It involves the reaction of an aldehyde or ketone with ammonia and a cyanide source to form an α-aminonitrile.[1][4][5] This intermediate is then hydrolyzed to yield the corresponding α-amino acid.[1][6] The simplicity and robustness of this method made it a readily accessible tool for early organic chemists.[6][7]

The Original Strecker Synthesis: Experimental Protocol for Alanine

While Strecker's original 1850 publication does not provide the level of experimental detail common in modern chemical literature, subsequent reproductions and analyses of his work have allowed for the reconstruction of the likely protocol. The synthesis of alanine from acetaldehyde is a classic example.

Reaction Scheme:

CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O CH₃CH(NH₂)CN + 2H₂O + H⁺ → CH₃CH(NH₂)COOH + NH₄⁺

Experimental Protocol:

-

Step 1: Formation of α-Aminopropionitrile: Acetaldehyde, aqueous ammonia, and hydrogen cyanide were mixed in a reaction vessel. The reaction is believed to have been carried out at or near room temperature. The aldehyde and ammonia first react to form an imine intermediate, which is then attacked by the cyanide ion.

-

Step 2: Hydrolysis to Alanine: The resulting α-aminopropionitrile was then subjected to acidic hydrolysis, typically by heating with a strong mineral acid such as hydrochloric acid, to convert the nitrile group into a carboxylic acid, yielding racemic alanine.

Quantitative Data from Early Strecker Syntheses

Obtaining precise quantitative data from the earliest reports of the Strecker synthesis is challenging due to the differing standards of experimental recording in the 19th century. However, later work and adaptations provide insight into the reaction's efficiency.

| Aldehyde/Ketone | Amine Source | Cyanide Source | Product (α-Amino Acid) | Reported Yield | Reference |

| Acetaldehyde | Ammonia | Hydrogen Cyanide | Alanine | Not explicitly stated in the original 1850 paper, but the reaction is known to be efficient. | Strecker, 1850 |

| Various Aldehydes | Ammonium Chloride | Potassium Cyanide | Various α-Amino Acids | Generally moderate to good yields, though highly variable. | Adapted from later protocols |

| Ketones | Primary/Secondary Amines | Sodium Cyanide | α,α-Disubstituted/N-Substituted Amino Acids | Yields vary depending on the substrate. | Generalization from early modifications |

Evolution and Modifications of the Strecker Synthesis

The fundamental principles of the Strecker synthesis have remained unchanged for over 170 years, a testament to its ingenuity. However, significant modifications have been introduced to improve safety, expand its scope, and control stereochemistry.

-

Safer Cyanide Sources: Due to the high toxicity of hydrogen cyanide gas, later protocols adopted the use of alkali metal cyanides, such as potassium or sodium cyanide, in combination with an ammonium salt like ammonium chloride.[7] This in situ generation of the necessary reactants proved to be a safer and more convenient alternative.

-

Expansion of Substrate Scope: Early investigations quickly revealed the versatility of the reaction. The use of different aldehydes and ketones allowed for the synthesis of a wide variety of α-amino acids.[1] Furthermore, substituting ammonia with primary or secondary amines led to the formation of N-substituted amino acids.[1] The use of ketones as the carbonyl component results in the formation of α,α-disubstituted amino acids.[1]

-

Asymmetric Strecker Synthesis: A major limitation of the classical Strecker synthesis is the production of a racemic mixture of amino acids.[7] For applications in pharmaceuticals and other biologically active compounds, the synthesis of enantiomerically pure amino acids is often required. This led to the development of asymmetric Strecker reactions, which employ chiral auxiliaries or catalysts to induce stereoselectivity.[7][8]

Reaction Mechanism and Key Intermediates

The mechanism of the Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Caption: The two-step mechanism of the Strecker synthesis.

The first step involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The cyanide ion subsequently attacks the electrophilic carbon of the imine to yield the α-aminonitrile.

Caption: A generalized experimental workflow for the Strecker synthesis.

Conclusion

The Strecker synthesis of aminonitriles stands as a landmark achievement in the history of organic chemistry. Its discovery over a century and a half ago opened the door to the laboratory synthesis of amino acids, profoundly impacting our understanding of the chemistry of life. While modern advancements have introduced more sophisticated and stereoselective methods, the fundamental principles of the Strecker reaction continue to be a cornerstone of amino acid synthesis, finding applications in both academic research and industrial processes. Its enduring legacy underscores the power of simple, elegant chemical transformations in shaping the landscape of modern science.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. dokumen.pub [dokumen.pub]

- 4. grokipedia.com [grokipedia.com]

- 5. Strecker Amino Acid Synthesis | Algor Cards [cards.algoreducation.com]

- 6. news-medical.net [news-medical.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential Research Areas Involving 1-Aminocyclohexanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexanecarbonitrile, a versatile bifunctional molecule, presents a promising scaffold for the development of novel therapeutics and advanced materials. This technical guide explores potential research avenues centered around this compound, providing a comprehensive overview of its synthesis, chemical properties, and prospective applications. Detailed experimental protocols for its synthesis and derivatization are outlined, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document delves into the medicinal chemistry potential of this compound derivatives, particularly in the fields of oncology and neurology, supported by quantitative data from analogous structures. The guide also explores its utility as a monomer in the synthesis of novel polyamides, opening avenues for new materials with unique properties. This whitepaper aims to serve as a foundational resource for researchers seeking to unlock the full potential of this compound in their respective fields.

Introduction

This compound (CAS No. 5496-10-6) is a cyclic α-aminonitrile characterized by a cyclohexane ring bearing both an amino and a nitrile functional group attached to the same carbon atom.[1] This unique structural arrangement imparts a high degree of reactivity and versatility, making it an attractive starting material for a wide range of chemical transformations. Its structural relationship to key intermediates in the synthesis of pharmaceuticals, such as the anticonvulsant gabapentin, underscores its significance in medicinal chemistry. Moreover, the presence of two reactive functional groups positions it as a valuable monomer for the development of novel polymers. This guide provides an in-depth exploration of the research opportunities surrounding this intriguing molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂ | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| IUPAC Name | 1-aminocyclohexane-1-carbonitrile | [2] |

| Boiling Point | 236.2 °C at 760 mmHg | N/A |

| Exact Mass | 124.100048391 Da | [2] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons, typically in the range of 1.2-2.0 ppm. The two protons of the amino group would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the carbon atoms in the molecule. The quaternary carbon attached to the amino and nitrile groups is expected to have a characteristic chemical shift. The nitrile carbon will also have a distinct resonance in the downfield region. A published study reports the ¹³C NMR spectrum of this compound.[1]

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[3][4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3200-3500 (broad) |

| Nitrile (C≡N) | Stretching | 2210-2260 (sharp, medium intensity) |

| Alkane (C-H) | Stretching | 2850-2960 |

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern would likely involve the loss of the amino group (-NH₂) or the nitrile group (-CN), as well as fragmentation of the cyclohexane ring.[5][6]

Synthesis of this compound

The most common and efficient method for the synthesis of α-aminonitriles, including this compound, is the Strecker synthesis.[7][8][9]

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), a source of ammonia, and a cyanide source.[8] The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion.[7]

Caption: Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis

This protocol provides a general procedure for the synthesis of this compound.[7][10]

Materials:

-

Cyclohexanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)[7]

-

Methanol (MeOH) or another suitable solvent

-

Water

-

Hydrochloric acid (HCl) for pH adjustment (optional)

-

Diethyl ether or other extraction solvent

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water.

-

Add cyclohexanone to the aqueous ammonium chloride solution and stir vigorously.

-

In a separate flask, dissolve sodium cyanide in water.

-

Slowly add the sodium cyanide solution to the cyclohexanone/ammonium chloride mixture while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, extract the product with an organic solvent such as diethyl ether.

-